molecular formula C20H20N4O4 B11124379 3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide

3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide

Cat. No.: B11124379
M. Wt: 380.4 g/mol
InChI Key: IHTUPGAWIWPPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE is a complex organic compound with a benzodiazepine core Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core, followed by the introduction of the propanamide and benzamide groups. Common reagents used in these reactions include acetic anhydride, hydrochloric acid, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to achieve the required purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new anxiolytic and sedative drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties in addition to anxiolytic effects.

Uniqueness

3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-N-methylbenzamide

InChI

InChI=1S/C20H20N4O4/c1-21-18(26)12-5-4-6-13(11-12)22-17(25)10-9-16-20(28)23-15-8-3-2-7-14(15)19(27)24-16/h2-8,11,16H,9-10H2,1H3,(H,21,26)(H,22,25)(H,23,28)(H,24,27)

InChI Key

IHTUPGAWIWPPFX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.